
Benzophenone oxime
Overview
Description
Benzophenone oxime is an organic compound with the molecular formula C₁₃H₁₁NO. It is derived from benzophenone and is characterized by the presence of an oxime functional group. This compound is notable for its role in various chemical reactions, particularly the Beckmann rearrangement, which converts oximes into amides.
Mechanism of Action
Target of Action
Benzophenone oxime primarily targets the Phospholipase A2 (PLA2) enzyme . The PLA2 enzyme plays a crucial role in the metabolism of phospholipids, which are essential components of cell membranes. By inhibiting this enzyme, this compound can affect various cellular processes.
Mode of Action
The mode of action of this compound involves a chemical reaction known as the Beckmann rearrangement . This reaction converts oximes, such as this compound, into their corresponding amides . The reaction is typically achieved by converting the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond . This rearrangement allows the insertion of the nitrogen atom from the C=N bond into the carbon chain, forming a C-N bond .
Biochemical Pathways
The Beckmann rearrangement of this compound affects the biochemical pathways involving oximes and their corresponding amides . These pathways are crucial for various biological processes, including the synthesis of nitriles, nitro compounds, nitrones, amines, and azaheterocycles . By altering these pathways, this compound can have significant downstream effects.
Pharmacokinetics
The beckmann rearrangement, which is central to its mode of action, typically requires a strongly acidic medium and high temperatures . These conditions could potentially affect the bioavailability of this compound.
Biochemical Analysis
Biochemical Properties
Benzophenone Oxime is used as a substrate in the Beckmann rearrangement, a reaction that is important for the synthesis of amide compounds . This reaction involves the interaction of this compound with catalysts such as PPA . The nature of these interactions is complex and involves changes in the molecular structure of this compound .
Cellular Effects
The cellular effects of this compound are not well-studied. Given its role in the synthesis of amide compounds, it may influence cellular processes that involve these compounds. Amides are found in many biomolecules and have diverse roles in cell function, including in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound’s action is primarily through its role in the Beckmann rearrangement . This reaction involves the transformation of this compound into an amide compound, a process that can involve binding interactions with catalysts, changes in the structure of this compound, and potentially, changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the yield of the Beckmann rearrangement reaction involving this compound can vary depending on the reaction conditions, such as the temperature and the type of catalyst used .
Metabolic Pathways
This compound is involved in the Beckmann rearrangement, a reaction that is part of the metabolic pathway for the synthesis of amide compounds . This reaction can involve interactions with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzophenone oxime can be synthesized through the reaction of benzophenone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium hydroxide. The reaction typically takes place in an aqueous or alcoholic medium. Here is a general synthetic route:
- Dissolve benzophenone and hydroxylamine hydrochloride in ethanol.
- Add sodium carbonate to the mixture.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the precipitated this compound and recrystallize from ethanol to obtain pure product .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Benzophenone oxime undergoes several types of chemical reactions, including:
Beckmann Rearrangement: This is the most notable reaction, where this compound is converted to N-phenyl benzamide in the presence of acid catalysts such as sulfuric acid or phosphorus pentachloride.
Oxidation and Reduction: this compound can be oxidized to form benzophenone nitrile or reduced to form benzophenone hydrazone.
Common Reagents and Conditions:
Acid Catalysts: Sulfuric acid, hydrochloric acid, and acetic anhydride are commonly used in the Beckmann rearrangement.
Oxidizing Agents: Potassium permanganate and chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products:
N-Phenyl Benzamide: Formed through Beckmann rearrangement.
Benzophenone Nitrile: Formed through oxidation.
Benzophenone Hydrazone: Formed through reduction.
Scientific Research Applications
Benzophenone oxime has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Acetophenone oxime
- Cyclohexanone oxime
- Butanone oxime
Properties
IUPAC Name |
N-benzhydrylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYZBFWKVMKMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060355 | |
| Record name | Methanone, diphenyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574-66-3 | |
| Record name | Benzophenone, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzophenone oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, diphenyl-, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, diphenyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzophenone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOPHENONE OXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DLJ8C37DQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Benzophenone oxime has the molecular formula C13H11NO and a molecular weight of 197.23 g/mol.
A: this compound has been characterized using various spectroscopic methods, including infrared (IR) spectroscopy [, , , , , , , ], nuclear magnetic resonance (NMR) spectroscopy [, ], ultraviolet-visible (UV-Vis) spectroscopy [, ], and mass spectrometry (MS) [, , , , , , ]. These techniques provide information about the functional groups, structure, and fragmentation patterns of the molecule.
A: Studies show that this compound can undergo various transformations depending on the conditions. It exhibits thermal instability, decomposing at high temperatures in a gas chromatograph []. In the solid state at room temperature, it has a lifetime of approximately 600 hours and isomerizes to benzanilide [].
A: this compound derivatives have been incorporated into polymer matrices like poly(glycidyl methacrylate) (PGMA) to induce cross-linking upon heating []. Additionally, its solubility in polyethylene glycol has been investigated for potential applications in blocked isocyanate systems [].
A: this compound, in conjunction with triphenylphosphine and diethyl azodiformate, facilitates the O-acylation of alcohols with carboxylic acids under mild conditions, followed by a spontaneous Beckmann rearrangement to yield NN-diacyl aromatic amines [].
A: Yes, computational techniques, particularly 3D-QSAR and molecular docking, have been used to analyze the structure-activity relationship of this compound ether derivatives possessing tertiary amine groups, aiming to design analogues with enhanced herbicidal activity []. Molecular modeling using the semi-empirical ZINDO method was employed to assess the potential of technetium-99m labeled this compound derivatives for brain imaging [].
A: In a study focusing on the synthesis and evaluation of benzophenone oximes derivatized with sydnone as secretory phospholipase A2 (PLA2) inhibitors, the substituent on the aroyl ring of the this compound scaffold significantly influenced the inhibitory activity against PLA2 enzymes. Notably, hydrophobic and aromatic substituents enhanced the inhibition, while the absence of such substituents resulted in diminished activity [].
A: While the provided research doesn't explicitly detail formulation strategies for this compound, it's worth noting that its incorporation into polymer matrices like PGMA [] and its reported solubility in polyethylene glycol [] suggest potential avenues for modifying its stability and solubility for specific applications. Further research focusing on formulating this compound and its derivatives into suitable delivery systems could enhance its practical utility.
A: Researchers have employed a range of analytical techniques to investigate this compound and its metabolites. These include liquid chromatography coupled with mass spectrometry (LC/MS) using electrospray ionization (ESI) [], gas chromatography coupled with mass spectrometry (GC/MS) utilizing electron impact ionization (EI) [], high-performance liquid chromatography with diode-array detection (HPLC/DAD) [], and thin-layer chromatography (TLC) []. These methods enable the identification, separation, and quantification of this compound and its derivatives in various matrices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
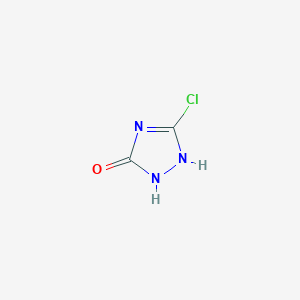
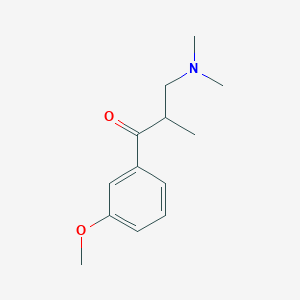
![3-(4-Bromophenyl)benzo[c]isoxazole](/img/structure/B170960.png)
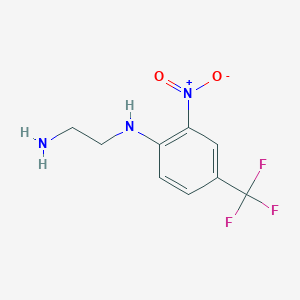
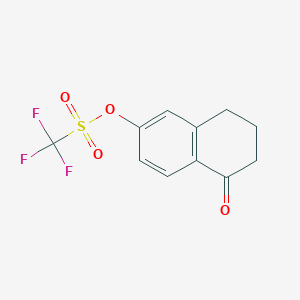
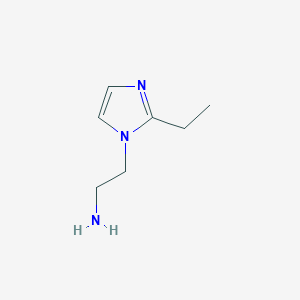

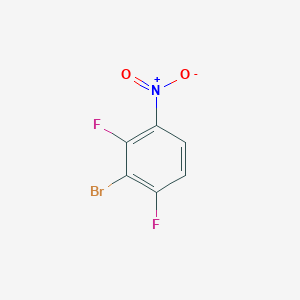
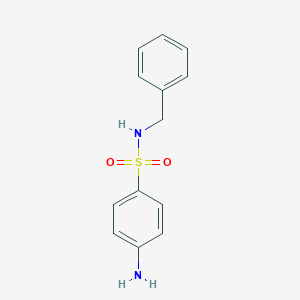

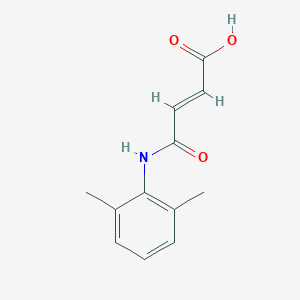
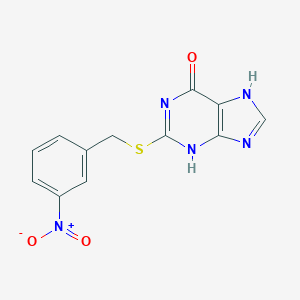
![[(2R)-piperidin-2-yl]methanamine](/img/structure/B171016.png)

